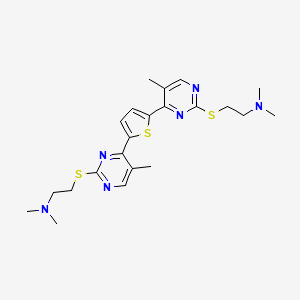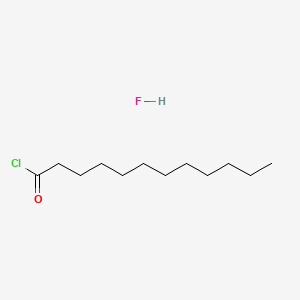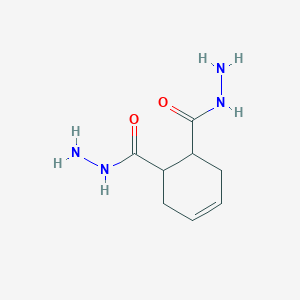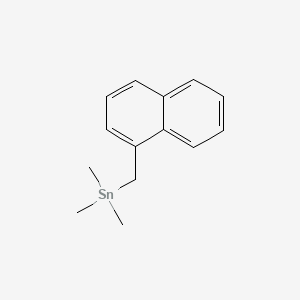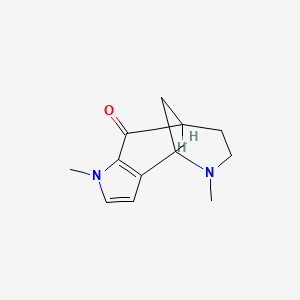
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- is a complex organic compound with the molecular formula C12H16N2O It is characterized by a unique structure that includes a methano bridge and a pyrroloazocinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloazocinone core, followed by the introduction of the methano bridge and the hexahydro modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one: Lacks the hexahydro and dimethyl modifications.
1,4,5,6,7,8-Hexahydro-1,5-dimethyl-9H-pyrrolo(3,2-c)azocin-9-one: Similar structure but without the methano bridge.
Uniqueness
The uniqueness of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs
Propiedades
Número CAS |
83348-31-6 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
5,11-dimethyl-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-dien-7-one |
InChI |
InChI=1S/C12H16N2O/c1-13-5-3-8-7-10(13)9-4-6-14(2)11(9)12(8)15/h4,6,8,10H,3,5,7H2,1-2H3 |
Clave InChI |
DHMWBTCBYCEYBA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC1C3=C(C2=O)N(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


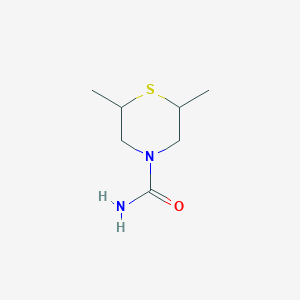

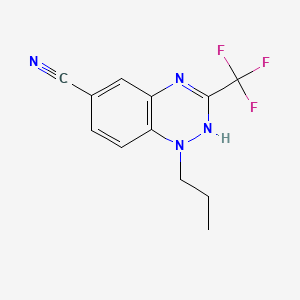
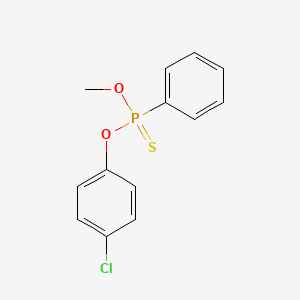
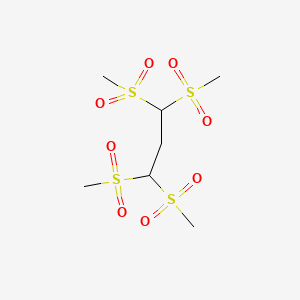
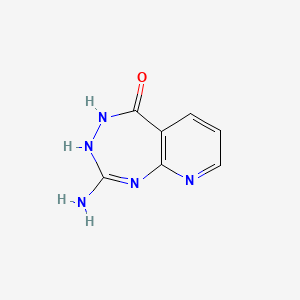
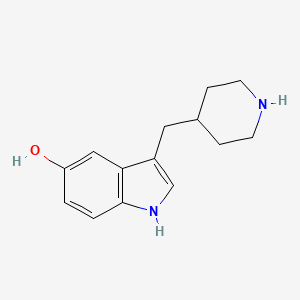
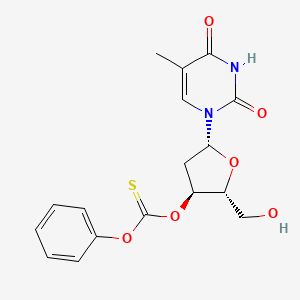
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
